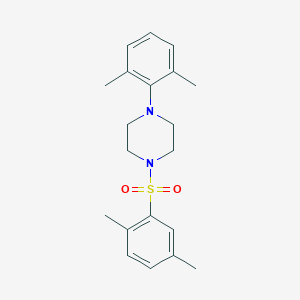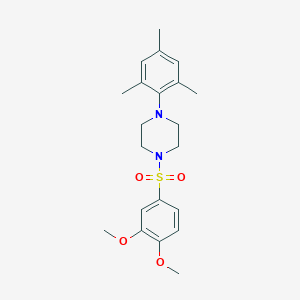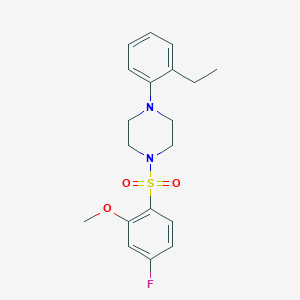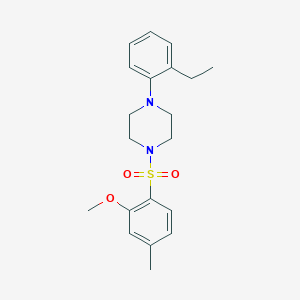
1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine
Descripción general
Descripción
“1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine” is a chemical compound with the molecular formula C11H13N5O . It has a molecular weight of 231.25g/mol .
Synthesis Analysis
The synthesis of “1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine” involves the use of N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 100℃ .
Molecular Structure Analysis
The molecular structure of “1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine” consists of 11 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine” include a density of 1.4±0.1 g/cm3, a boiling point of 442.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 70.0±3.0 kJ/mol and a flash point of 221.5±26.5 °C .
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazoline derivatives have been found to exhibit anticancer properties. They are used in the synthesis of diverse molecules of physiological significance and pharmacological utilization . For instance, erlotinib and gefitinib, both quinazoline derivatives, are used for the treatment of lung and pancreatic cancers .
Antibacterial Activity
Quinazoline derivatives have shown promising antibacterial properties. The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazoline derivatives have been investigated as potential novel drug molecules .
Antifungal Activity
Quinazoline derivatives also display antifungal properties. This makes them a valuable resource in the development of new antifungal agents .
Anti-Inflammatory Activity
These compounds have been found to possess anti-inflammatory properties. This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticonvulsant Activity
Quinazoline derivatives have been found to exhibit anticonvulsant activities. This suggests their potential use in the treatment of epilepsy and other seizure disorders .
Antimalarial Activity
Quinazoline derivatives have shown antimalarial properties. This makes them a potential resource in the fight against malaria .
Anti-Parkinsonism Activity
Quinazoline derivatives have been found to exhibit anti-Parkinsonism properties. This suggests their potential use in the treatment of Parkinson’s disease .
α-Glucosidase Inhibitory Activity
Some quinazoline derivatives have exhibited α-glucosidase inhibitory activity. This suggests their potential use in the treatment of diabetes .
Safety and Hazards
“1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine” is classified as a warning signal word. It may cause harm if swallowed or inhaled, and it can cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
2-(6-methoxy-4-methylquinazolin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-6-8-5-7(17-2)3-4-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRNJNPVSRLVHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364521 | |
| Record name | GNF-PF-3361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxy-4-methylquinazolin-2-yl)guanidine | |
CAS RN |
244052-68-4 | |
| Record name | GNF-PF-3361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346289.png)

![1-(2,6-Dimethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346292.png)
![1-(2,6-Dimethylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B346294.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B346295.png)






![1-(2-Ethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346309.png)
![2-Bromo-5-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B346310.png)
